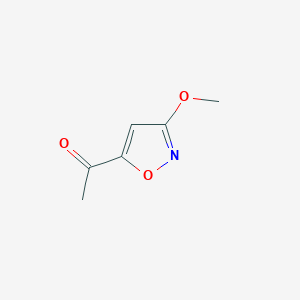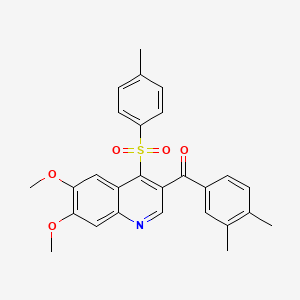![molecular formula C25H29N5O2S B2529351 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol CAS No. 1095077-98-7](/img/no-structure.png)
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol" is a complex molecule that appears to be related to various research areas, including antimicrobial activity, molecular structure analysis, and synthesis of novel derivatives. The compound contains several functional groups and structural motifs, such as benzothiazole, pyrazole, and piperazine, which are common in medicinal chemistry for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including coupling reactions and condensation reactions. For instance, novel triazolyl benzene derivatives have been synthesized through a coupling reaction between aminopyrazol carbonitrile and aryl diazonium chlorides, followed by characterization with spectroscopic analyses . Similarly, pyrazole derivatives have been synthesized using efficient catalysts like 1,3,5-Tris(hydrogensulfato) benzene for condensation reactions . These methods provide a basis for the synthesis of complex molecules like the one , which may involve similar synthetic strategies.
Molecular Structure Analysis
Molecular structure analysis often involves computational methods such as Hartree-Fock and density functional theory (DFT) to determine the most stable conformers and to predict vibrational spectra . These studies provide insights into the conformational stability and molecular geometry, which are crucial for understanding the molecule's interactions and reactivity. X-ray crystallography is another powerful tool used to confirm the molecular structure, as seen in the synthesis and characterization of pyrazole derivatives .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to its functional groups. For example, pyrazole derivatives can participate in C-N coupling reactions , and the presence of a benzothiazole moiety may introduce additional reactivity. The specific chemical reactions that the compound can undergo would depend on the reactivity of its functional groups and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound can be influenced by its molecular organization and the presence of different substituents. Studies on related compounds have shown that molecular aggregation can affect fluorescence properties and molecular organization within lipid bilayers . The solvent can also have a significant effect on molecular aggregation and fluorescence lifetimes . Additionally, the antimicrobial activity of related compounds has been evaluated, indicating potential biological applications .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related benzothiazole and pyrazole derivatives. For instance, studies on the synthesis of certain benzothiazole methyl pyrazolines and triazolyl methyl benzothiazoles have revealed methods to synthesize these compounds from condensation and cyclization reactions. These processes highlight the intricate chemistry involved in creating complex molecules that can serve as precursors or analogs to the specified chemical (Uma et al., 2017). Further research has detailed the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating their potential as anti-tumor agents (Gomha et al., 2016).
Biological Activities
A significant focus has been on evaluating the biological activities of these compounds. For example, novel 2-(1,2,3-triazol-4-yl)pyrazol-1-yl thiazoles have been synthesized, with some structures confirmed by X-ray crystallography, hinting at potential applications in medicinal chemistry (Kariuki et al., 2022). Additionally, the antimicrobial activities of 1,4-bis(triazol-4-yl)benzene and pyrazole-4-carbonitrile derivatives have been explored, indicating their potential as antimicrobial agents (Al‐Azmi et al., 2020).
Potential Therapeutic Applications
The exploration of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moieties has shown promising antimicrobial and antiproliferative activities. This research suggests the therapeutic potential of such compounds in treating microbial infections and cancer (Mansour et al., 2020). Further studies have synthesized novel pyrazole derivatives as potential PET agents for imaging neuroinflammation, demonstrating the broad applicability of these compounds in biomedical imaging and diagnostics (Wang et al., 2018).
Direcciones Futuras
Thiazole derivatives have shown promise in various fields of medicinal chemistry. Future research could focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Propiedades
Número CAS |
1095077-98-7 |
|---|---|
Nombre del producto |
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol |
Fórmula molecular |
C25H29N5O2S |
Peso molecular |
463.6 |
Nombre IUPAC |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-2-[(4-methylpiperazin-1-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C25H29N5O2S/c1-4-16-13-17(24(32)18(23(16)31)14-30-11-9-29(3)10-12-30)22-21(15(2)27-28-22)25-26-19-7-5-6-8-20(19)33-25/h5-8,13,31-32H,4,9-12,14H2,1-3H3,(H,27,28) |
Clave InChI |
QMGAOHKENZPTEM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C(=C1O)CN2CCN(CC2)C)O)C3=NNC(=C3C4=NC5=CC=CC=C5S4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



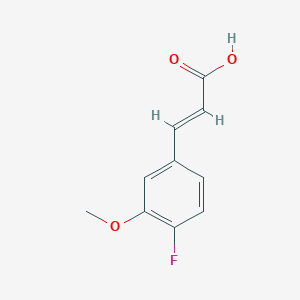
![N-(3-chloro-4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2529270.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
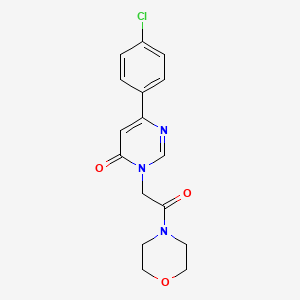
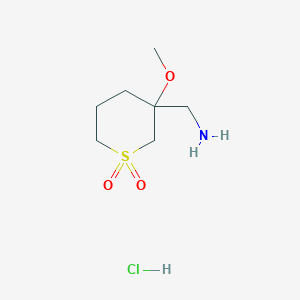
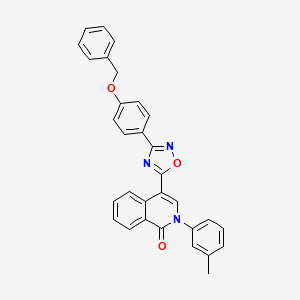
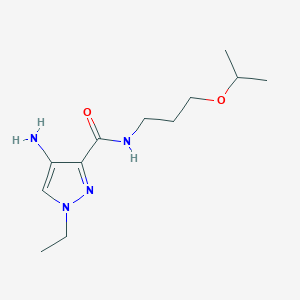

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
